3-(METHYLSULFANYL)CYCLOHEXAN-1-ONE

Description

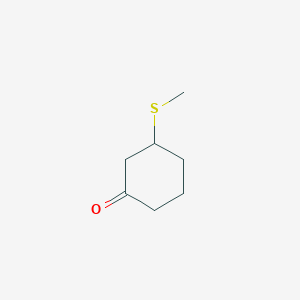

3-(Methylsulfanyl)cyclohexan-1-one is a cyclohexanone derivative substituted with a methylsulfanyl (-S-CH₃) group at the 3-position. Its molecular formula is C₇H₁₀OS, with a molecular weight of 142.21 g/mol. The compound features a ketone group at position 1 and a thioether group at position 3, contributing to its unique electronic and steric properties.

Properties

IUPAC Name |

3-methylsulfanylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12OS/c1-9-7-4-2-3-6(8)5-7/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVOLBGMDFEMPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60301964 | |

| Record name | 3-(methylsulfanyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22842-45-1 | |

| Record name | NSC147630 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(methylsulfanyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Methylsulfanyl)cyclohexan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methylthiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like methanol at ambient temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)cyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Cyclohexanol derivatives.

Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

3-(Methylsulfanyl)cyclohexan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)cyclohexan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The methylsulfanyl group can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexanone Derivatives with Sulfanyl Substituents

a. 3-(4-Methylphenyl)sulfanylcyclohexan-1-one (CAS 77670-22-5)

- Substituent : Aromatic 4-methylphenylsulfanyl (-S-C₆H₄-CH₃).

- Molecular Formula : C₁₃H₁₆OS.

- Molecular Weight : 220.33 g/mol.

- H-Bond Donors/Acceptors: 0 donors, 2 acceptors (ketone oxygen and possibly sulfur).

- Supplier data highlight its availability but lack biological or catalytic insights .

b. 3-(4-Bromo-2-fluorophenyl)cyclohexan-1-one

- Substituent : Halogenated aryl (4-bromo-2-fluorophenyl).

- Molecular Formula : C₁₂H₁₂BrFO.

- Molecular Weight : 287.13 g/mol.

- H-Bond Donors/Acceptors: 0 donors, 1 acceptor (ketone oxygen).

- Key Differences: The electron-withdrawing bromo and fluoro groups likely reduce electron density at the cyclohexanone ring, contrasting with the electron-donating methylsulfanyl group.

Cyclohexanone Derivatives with Non-Sulfanyl Substituents

a. 3-Amino-2-cyclohexen-1-one

- Substituent: Amino (-NH₂) at position 3.

- Molecular Formula: C₆H₉NO.

- Molecular Weight : 111.14 g/mol.

- H-Bond Donors/Acceptors: 1 donor (NH₂), 1 acceptor (ketone oxygen).

- Key Differences: The amino group introduces strong electron-donating effects and H-bonding capacity, enhancing nucleophilicity. Used to synthesize derivatives like 3-ethylaminophenol, suggesting utility in amine-based chemistry .

Sulfanyl-Containing Compounds with Different Core Structures

a. 3-(Methylsulfanyl)-6-methyl-1,2,4-triazine-5-amine (D0)

- Core Structure : 1,2,4-Triazine.

- Substituents : Methylsulfanyl (-S-CH₃) and methyl groups.

- Key Differences: The triazine core is more electron-deficient than cyclohexanone. In Klebsiella studies, sulfanyl substituents (e.g., allylsulfanyl in D1) influenced bacterial survival against predation, suggesting substituent-dependent bioactivity .

Data Table: Comparative Analysis

Key Findings and Implications

- Substituent Effects: The methylsulfanyl group in this compound offers moderate electron donation and steric bulk, distinct from halogenated aryl (electron-withdrawing) or amino (strongly donating) groups.

- Biological Relevance: Sulfanyl substituents in triazine derivatives (e.g., D1) demonstrate that even minor changes (methyl vs. allyl) significantly alter bioactivity, implying similar trends could apply to cyclohexanone analogs .

- Synthetic Utility: Cyclohexanone derivatives serve as versatile intermediates, with sulfanyl groups enabling further functionalization (e.g., oxidation to sulfoxides or sulfones) .

Biological Activity

3-(Methylsulfanyl)cyclohexan-1-one, also known by its chemical structure and CAS number (22842-45-1), is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant case studies and research findings.

This compound is characterized by the presence of a methylthio group attached to a cyclohexanone structure. This unique configuration may influence its reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance, derivatives of cyclohexane-1,3-dione have been identified as potential inhibitors of c-Met, a receptor tyrosine kinase implicated in various cancers, including non-small cell lung cancer (NSCLC) . The study utilized quantitative structure–activity relationship (QSAR) modeling to relate the chemical structure to biological activity, identifying several lead compounds for further development.

Table 1: Summary of Anticancer Studies on Cyclohexane Derivatives

| Compound | Target Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Cyclohexane-1,3-dione | NSCLC | c-Met inhibition | |

| This compound | Various (potential) | Unknown; further studies needed | This study |

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has also been explored. Certain cyclohexane derivatives have demonstrated the ability to modulate inflammatory pathways, suggesting that this compound may exhibit similar properties. The specific mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

The biological activity of this compound likely involves interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes associated with cancer progression or inflammation.

- Receptor Modulation : It may interact with specific receptors involved in cell signaling pathways related to growth and inflammation.

Case Studies

A notable case study investigated the effects of structurally related cyclohexane derivatives on cancer cell lines. The findings indicated that modifications in the chemical structure significantly impacted cytotoxicity and selectivity against cancer cells . This suggests that this compound could be optimized for enhanced therapeutic efficacy through structural modifications.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that compounds in this class may exhibit favorable absorption and distribution profiles, although comprehensive toxicity assessments are necessary to evaluate their safety for clinical use.

Table 2: Pharmacokinetic Properties of Related Compounds

| Compound | Absorption | Distribution | Metabolism | Elimination |

|---|---|---|---|---|

| Cyclohexane Derivative A | Moderate | High | Hepatic | Renal |

| This compound | TBD | TBD | TBD | TBD |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.